N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946240-42-2
VCID: VC11950204
InChI: InChI=1S/C24H25FN2O4S2/c1-16-13-17(2)24(18(3)14-16)32(28,29)26-21-8-11-23-19(15-21)5-4-12-27(23)33(30,31)22-9-6-20(25)7-10-22/h6-11,13-15,26H,4-5,12H2,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Molecular Formula: C24H25FN2O4S2
Molecular Weight: 488.6 g/mol

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide

CAS No.: 946240-42-2

Cat. No.: VC11950204

Molecular Formula: C24H25FN2O4S2

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide - 946240-42-2

Specification

CAS No. 946240-42-2
Molecular Formula C24H25FN2O4S2
Molecular Weight 488.6 g/mol
IUPAC Name N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,4,6-trimethylbenzenesulfonamide
Standard InChI InChI=1S/C24H25FN2O4S2/c1-16-13-17(2)24(18(3)14-16)32(28,29)26-21-8-11-23-19(15-21)5-4-12-27(23)33(30,31)22-9-6-20(25)7-10-22/h6-11,13-15,26H,4-5,12H2,1-3H3
Standard InChI Key IEAKDUAPVMQBQL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Canonical SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C

Introduction

Potential Biological Activities

Compounds with similar structures have been studied for their antimicrobial, anticancer, and other pharmacological activities. The sulfonamide moiety is well-known for its role in antibiotics, while tetrahydroquinolines have been explored for their potential in treating various diseases.

Antimicrobial Activity

Sulfonamides are traditionally used as antimicrobial agents by inhibiting folic acid synthesis in bacteria. The incorporation of a tetrahydroquinoline ring could potentially enhance this activity or provide additional mechanisms of action.

Anticancer Activity

Tetrahydroquinolines have been investigated for their anticancer properties, often through mechanisms involving the inhibition of specific enzymes or the modulation of cellular signaling pathways. The addition of a sulfonamide group could further enhance these effects.

Synthesis and Characterization

The synthesis of such compounds typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the sulfonyl group, and the attachment of the sulfonamide moiety. Characterization would involve spectroscopic techniques like NMR and mass spectrometry to confirm the structure.

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